One of the primary applications of sodium cholate hydrate is in the extraction and purification of proteins, especially membrane proteins. These proteins are embedded within the cell membrane, making their isolation challenging. Sodium cholate hydrate, being a non-denaturing detergent, disrupts the lipid bilayer of the cell membrane, allowing the proteins to be extracted while preserving their native structure. This characteristic makes it a valuable tool for studying protein function and interactions [3, 4].
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Sodium cholate hydrate's water solubility and mild detergent properties make it useful in cell culture research. Scientists can utilize it to investigate the effects of various substances on cultured cells. For instance, sodium cholate hydrate can be used to deliver drugs or other molecules encapsulated in liposomes (fatty spheres) into cells [3].
This information can be found on the Sigma-Aldrich: product page, mentioning its applications extending to investigating the effects of various substances on cell cultures.
Beyond protein extraction and cell culture studies, sodium cholate hydrate finds use in other areas of scientific research. Here are some examples:
Sodium cholate hydrate is a salt formed by the combination of cholic acid, a primary bile acid found in human bile, and sodium hydroxide. It acts as a non-denaturing detergent, meaning it disrupts cell membranes and solubilizes proteins without altering their structure []. This property makes it invaluable for extracting and purifying membrane proteins, which are essential components of cellular function but often difficult to isolate due to their hydrophobic nature [].
Sodium cholate hydrate possesses a complex molecular structure with several key features. It consists of a steroid backbone (cholic acid) with four hydroxyl groups (-OH) attached at specific positions. These hydroxyl groups contribute to its water solubility, allowing it to interact with both hydrophilic and hydrophobic regions of proteins []. Additionally, the presence of a carboxylate group (COO-) on the steroid backbone provides a negatively charged end to the molecule, classifying it as anionic detergent [].
Sodium cholate hydrate readily undergoes a dissociation reaction in water, forming sodium ions (Na+) and cholate ions (C24H39O5-) according to the following equation []:
NaC24H40O5•xH2O (s) → Na+ (aq) + C24H39O5- (aq) + xH2O (l)
The primary mechanism of action of sodium cholate hydrate lies in its detergent properties. Its amphipathic nature, with both hydrophilic and hydrophobic regions, allows it to interact with cell membranes. The hydrophobic portion interacts with the fatty acid tails of membrane phospholipids, while the hydrophilic portion interacts with the aqueous environment. This disrupts the membrane structure and facilitates the solubilization of membrane proteins, allowing them to be extracted and purified for further study [].